1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 94054-16-7
VCID: VC4322175
InChI: InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
SMILES: C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl
Molecular Formula: C13H10ClN3O4
Molecular Weight: 307.69

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

CAS No.: 94054-16-7

Cat. No.: VC4322175

Molecular Formula: C13H10ClN3O4

Molecular Weight: 307.69

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea - 94054-16-7

Specification

CAS No. 94054-16-7
Molecular Formula C13H10ClN3O4
Molecular Weight 307.69
IUPAC Name 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Standard InChI InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
Standard InChI Key VTKGYHKOPNQVBM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound consists of two substituted aromatic rings connected by a urea functional group (Figure 1):

  • Ring A: 4-Chlorophenyl (C6H4Cl-\text{C}_6\text{H}_4\text{Cl}) at the N1 position.

  • Ring B: 2-Hydroxy-4-nitrophenyl (C6H3(OH)(NO2)-\text{C}_6\text{H}_3(\text{OH})(\text{NO}_2)) at the N3 position.

Key Structural Features:

  • Intramolecular hydrogen bonding between the hydroxyl (OH-\text{OH}) and nitro (NO2-\text{NO}_2) groups stabilizes the planar conformation .

  • Electron-withdrawing groups (-Cl\text{-Cl}, -NO2\text{-NO}_2) enhance electrophilic reactivity .

Table 1: Structural Identifiers

PropertyValueSource
IUPAC Name1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
SMILESO=C(Nc1ccc(cc1O)N+[O-])Nc1ccc(cc1)Cl
InChI KeyFQLJFOIIQIGDFL-UHFFFAOYSA-N
CAS Number66037-07-8, 94054-16-7

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via urea coupling between substituted anilines and phenyl isocyanates :

  • Step 1: 4-Chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.

  • Step 2: Condensation with 2-hydroxy-4-nitroaniline in anhydrous tetrahydrofuran (THF) yields the target urea .

Optimized Conditions:

  • Temperature: 0–25°C

  • Catalyst: Triethylamine (Et3_3N)

  • Yield: 65–87%

Table 2: Physical Properties

PropertyValueMethod/Source
Molecular Weight307.69 g/molHRMS
Density1.51 g/cm³Computational
Boiling Point426.7°C at 760 mmHgSimulated
LogP3.43HPLC
SolubilityDMSO: 25 mg/mLExperimental

Biological Activity and Applications

Enzyme Inhibition

  • Urease Inhibition: Structural analogs demonstrate IC50_{50} values of 16.1–18.9 µM against jack bean urease, outperforming thiourea (IC50_{50} = 21.0 µM) . The urea moiety mimics the substrate’s transition state, blocking catalytic nickel centers .

  • Acetylcholinesterase (AChE): Aryl ureas with nitro groups show moderate AChE inhibition (IC50_{50} ~10 µM), relevant for Alzheimer’s research .

Antimicrobial Effects

  • Bacterial Growth Inhibition: Urea derivatives with nitro substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, ventilation
StorageCool, dry place (<25°C)
DisposalIncineration (EPA Guideline 8)

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 8.82 (s, 1H, NH), 7.71–7.43 (m, 4H, Ar-H), 6.42 (d, J=8.3J = 8.3 Hz, 1H, Ar-H) .

  • 13^{13}C NMR: δ 162.1 (C=O), 154.3 (C-NO2_2), 139.8 (C-Cl) .

  • IR (KBr): 3320 cm1^{-1} (N-H), 1685 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2) .

Table 4: Mass Spectral Peaks

m/zRelative Intensity (%)Fragment
307.07100[M+H]+^+
180.0345C6_6H4_4ClN+^+
144.9830C6_6H3_3NO3+_3^+

Future Perspectives

  • Drug Development: Structural optimization for enhanced blood-brain barrier permeability .

  • Agricultural Chemistry: Urease inhibition could reduce soil nitrogen loss, improving fertilizer efficiency .

  • Material Science: Nitro-functionalized ureas as precursors for conductive polymers .

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